B1579979 L-TRYPTOPHAN (13C11,D8,15N2)

L-TRYPTOPHAN (13C11,D8,15N2)

Cat. No.: B1579979
M. Wt: 225.18
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Description

Significance of Multi-Isotopically Labeled Precursors in Advanced Biochemical Research

The introduction of multiple stable isotopes into a single precursor molecule offers profound advantages for modern biochemical investigation. Stable isotope labeling is a robust technique for tracking the metabolic fate of molecules and quantifying changes in their abundance within complex biological systems. creative-proteomics.comdiagnosticsworldnews.com By incorporating heavy isotopes like ¹³C, ¹⁵N, and ²H, researchers can differentiate the labeled molecules from their endogenous, unlabeled (light) counterparts using mass spectrometry. oup.com

The significance of using multi-labeled, rather than single-labeled, precursors lies in several key areas:

Enhanced Mass Shift : The substantial increase in mass from multiple isotopic labels creates a clear separation between the light and heavy isotopic envelopes in a mass spectrum. This minimizes overlap and improves the accuracy of quantification, especially in complex biological matrices. acs.org

Reduced Spectral Complexity : In some proteomic techniques, using combined ¹³C- and ¹⁵N-labeled amino acids can help de-convolute complex mass spectra by increasing the spacing between isotopic peaks. nih.gov

Comprehensive Pathway Tracing : When a molecule like an amino acid is a precursor to multiple downstream metabolites, multi-isotopic labeling ensures that the isotopic signature is retained even as the precursor is broken down and reassembled. This allows for a more complete and unambiguous tracing of atoms through intricate metabolic networks. mdpi.comnih.gov

Metabolite Identification : Stable isotope labeling is a powerful tool for elucidating the structures of unknown metabolites. nih.gov By tracking the incorporation of heavy atoms from a known precursor, researchers can confirm the elemental composition and origin of a newly detected compound. nih.govosti.gov

These multi-labeled compounds are foundational to techniques such as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for quantitative proteomics and are increasingly used in untargeted metabolomics to map novel metabolic pathways. nih.govnih.gov The ability to simultaneously track multiple atoms from a single precursor provides a systems-level view of cellular metabolism that is unattainable with singly labeled tracers. nih.gov

Rationale for Comprehensive Isotopic Labeling of L-Tryptophan for Systems-Level Analysis

L-Tryptophan is an essential amino acid with a complex and crucial role in physiology. unilongindustry.com It is not only a building block for protein synthesis but also the metabolic precursor to a diverse array of bioactive molecules, including the neurotransmitter serotonin (B10506), the hormone melatonin (B1676174), and various metabolites in the kynurenine (B1673888) pathway. creative-proteomics.com The dysregulation of tryptophan metabolism is implicated in numerous physiological and pathological states, from neurological disorders to immune responses. creative-proteomics.com

The rationale for using the comprehensively labeled L-Tryptophan (13C11,D8,15N2) is driven by the need to unambiguously trace the fate of this multifaceted amino acid at a systems level:

Tracing Complex Metabolic Fates : Tryptophan is metabolized through two primary routes: the serotonin and the kynurenine pathways. creative-proteomics.com The comprehensive labeling of the entire carbon backbone and both nitrogen atoms allows researchers to track which fragments of the original tryptophan molecule are incorporated into downstream metabolites like kynurenine, quinolinic acid, or serotonin. creative-proteomics.com This provides critical insights into the dynamics and regulation of these competing pathways. creative-proteomics.com

Quantitative Proteomics (SILAC) : As one of the essential amino acids, labeled tryptophan is used in SILAC experiments to quantify protein synthesis and turnover. nih.gov The low natural abundance of tryptophan in proteins makes it an attractive target for selective labeling methodologies, and the heavy isotope signature allows for precise relative and absolute quantification of proteins across different experimental conditions. oup.comrsc.org

Metabolic Flux Analysis (MFA) : In systems biology, MFA is used to determine the rates (fluxes) of metabolic reactions. Using a heavily labeled precursor like L-Tryptophan (13C11,D8,15N2) allows for the precise measurement of its incorporation into proteins and conversion into various metabolites, providing quantitative data on pathway activity. medchemexpress.comnih.gov

Avoiding Isotopic Scrambling : In some biological systems, particularly when using E. coli for protein expression, metabolic scrambling can occur where the isotopic label from a precursor is transferred to other molecules. portlandpress.com For example, the enzyme tryptophanase can break down tryptophan into indole (B1671886), pyruvate, and ammonia, leading to the scrambling of nitrogen isotopes. portlandpress.com While comprehensive labeling does not prevent scrambling, the distinct mass signature helps in identifying and accounting for such events during data analysis.

A recent study utilized a comprehensive ¹³C stable-isotope tracing approach with various amino acids, including tryptophan, in Chinese Hamster Ovary (CHO) cell cultures to identify secreted metabolic by-products and trace their origins. pnas.org This type of global tracing study demonstrates the power of using heavily labeled precursors to gain a holistic understanding of cellular metabolism. pnas.org

Historical Context and Evolution of Stable Isotope Tracing in Amino Acid Metabolism Studies

The use of stable isotope tracers in physiological research has a history spanning over 80 years. nih.govresearchgate.net These methods were crucial in the early days of biochemistry for elucidating metabolic pathways by tracing the conversion of one chemical into another. nih.gov

The evolution of stable isotope tracing in the context of amino acid and protein metabolism can be summarized through several key developments:

Early Tracer Studies : Initial studies used single, stable isotopes like Nitrogen-15 (¹⁵N) to demonstrate the dynamic nature of body proteins, challenging the earlier view that they were static structural components. These foundational experiments laid the groundwork for modern metabolic research. nih.gov

Advent of Mass Spectrometry : The development and refinement of mass spectrometry provided the analytical power to precisely measure the incorporation of stable isotopes into metabolites and proteins, making tracer studies more accessible and accurate. symeres.comnih.gov

Substrate-Specific Tracers : For decades, research relied on substrate-specific tracers, such as a ¹³C-labeled amino acid to study protein metabolism or a ¹³C-labeled glucose to study carbohydrate metabolism. nih.govphysoc.org These approaches provided invaluable insights into the regulation of specific metabolic pathways in response to factors like exercise and nutrition. nih.govphysoc.org

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) : A major milestone in quantitative proteomics was the development of SILAC in the early 2000s by Matthias Mann's research group. nih.govnih.gov This metabolic labeling technique involves growing cells in a medium containing a "heavy" isotopically labeled amino acid (e.g., ¹³C- and/or ¹⁵N-labeled arginine and lysine). nih.gov By comparing the mass spectra of peptides from cells grown with heavy versus light (natural abundance) amino acids, researchers could accurately quantify differences in protein abundance. nih.govnih.gov

Expansion to Systems-Level Analysis : Initially, isotope labeling studies focused on a limited number of known metabolites. nih.gov With advancements in high-resolution mass spectrometry and computational tools, the focus has shifted towards untargeted metabolomics and proteomics. nih.govnih.gov This allows for the discovery of novel metabolites and pathways by tracking the isotopic label from a precursor across the entire metabolome or proteome. nih.govnih.gov The use of multi-isotopically labeled precursors like L-Tryptophan (13C11,D8,15N2) is central to this modern, systems-level approach. pnas.org

Today, stable isotope tracing, often combined with "omic" technologies, allows for the dynamic measurement of thousands of proteins and metabolites simultaneously, providing unprecedented detail about the complexities of cellular function in health and disease. nih.govphysoc.org

Data Tables

Table 1: Properties of L-Tryptophan (13C11,D8,15N2)

PropertyValueSource
Chemical Formula (C8D5NH)CD2CD(NH2)*COOH isotope.com
Molecular Weight 225.18 isotope.comisotope.com
Unlabeled CAS Number 73-22-3 isotope.comisotope.com
Labeled CAS Number 1994304-80-1 isotope.comisotope.com
Isotopic Enrichment ¹³C: 97-99%; D: 97-99%; ¹⁵N: 97-99% isotope.comisotope.com

Table 2: Key Research Applications of Multi-Isotopically Labeled Tryptophan

Application AreaSpecific UseResearch Finding/AdvantageSource
Metabolomics Tracing metabolic pathwaysAllows for the unambiguous tracking of tryptophan's conversion into serotonin, kynurenine, and other metabolites. creative-proteomics.com
Identifying unknown metabolitesHelps determine the elemental composition and precursor origin of novel compounds derived from tryptophan. nih.govpnas.org
Proteomics Quantitative protein analysis (SILAC)Serves as an internal standard for the precise quantification of protein synthesis, degradation, and abundance. nih.gov
Biomolecular NMR Structural and dynamic studiesUsed to probe the structure, dynamics, and binding interactions of macromolecules. isotope.comisotope.com
Systems Biology Metabolic Flux Analysis (MFA)Provides quantitative data on the rates of metabolic reactions and pathway activities at a systems level. medchemexpress.comnih.gov

Properties

Molecular Weight

225.18

Purity

98%

Origin of Product

United States

Advanced Analytical Methodologies for L Tryptophan 13c11,d8,15n2 and Its Metabolites

High-Resolution Mass Spectrometry (HRMS) Approaches for Isotopic Analysis

High-resolution mass spectrometry is a cornerstone for the analysis of isotopically labeled molecules, offering high sensitivity, specificity, and the ability to resolve complex biological mixtures.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) in Quantitative Tracing Studies

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a premier technique for the quantitative analysis of L-tryptophan and its metabolites in various biological matrices, including serum, plasma, urine, and tissue homogenates. tudelft.nlrsc.orgnih.gov In these studies, L-Tryptophan (13C11,D8,15N2) serves as an ideal internal standard. Because it co-elutes with the endogenous analyte and has nearly identical physicochemical properties, it effectively compensates for variations in sample preparation, matrix effects, and instrument response, leading to highly accurate and precise quantification. tudelft.nlnih.gov

The methodology often involves simple protein precipitation from the biological sample, followed by chromatographic separation on a C18 reversed-phase column. tudelft.nlrsc.org Detection is achieved using a tandem mass spectrometer operating in modes such as Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM). rsc.orgmdpi.com These modes provide high selectivity by monitoring a specific precursor-to-product ion transition for both the unlabeled analyte and the stable isotope-labeled standard. mdpi.com The use of fully ¹³C- and ¹⁵N-labeled standards has been shown to achieve accurate quantification with limits of detection in the nanomolar range. tudelft.nl Method validation typically demonstrates high precision, with coefficients of variation (CV) often below 15%. tudelft.nlrsc.orgdiva-portal.org

ParameterTypical ValueBiological MatrixReference
Lower Limit of Quantification (LLOQ) 0.5 - 100 nMSerum, Urine tudelft.nl
LLOQ (Tryptophan) 0.5 µg/mLPlacental Homogenate nih.gov
Precision (CV%) 1.0% - 17.4%Serum, Urine, Cell Culture tudelft.nl
Accuracy 85% - 115%Placental Homogenate nih.gov
Matrix Effect (CV%) < 15%Human and Murine Plasma rsc.orgdiva-portal.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Derivatization and Isotopic Profile Determination

Gas chromatography-mass spectrometry (GC-MS) is another robust technique for the analysis of tryptophan and its metabolites, particularly for determining isotopic enrichment patterns. nih.govmdpi.com Unlike LC-MS, GC-MS requires analytes to be volatile and thermally stable. Since amino acids and many of their metabolites are non-volatile, a crucial step in the workflow is chemical derivatization. nih.govalexandraatleephillips.com

Silylation is a common derivatization strategy, using reagents such as N-methyl-N-trimethylsilyl-trifluoroacetamide (MSTFA) or N-Methyl-N-tert-butyldimethylsilyltrifluoroacetamide (MTBSTFA) to replace active hydrogens on carboxyl, hydroxyl, and amino groups with silyl (B83357) groups. mdpi.comnih.govmdpi.com This process increases the volatility of the metabolites, allowing them to be separated on a GC column and analyzed by the mass spectrometer. researchgate.net GC-MS is highly effective for quantifying stable isotope traces and determining mass isotopomer distributions (MIDs). mdpi.com This allows researchers to trace the metabolic fate of the labeled tryptophan by analyzing the isotopic profile of downstream metabolites. Accurate determination of isotopic enrichment requires correction for the natural abundance of isotopes present in both the analyte and the derivatizing agent. mdpi.com

Derivatization AgentAbbreviationTarget Functional GroupsKey Feature
N-methyl-N-trimethylsilyl-trifluoroacetamide MSTFA-COOH, -OH, -NH₂, -SHForms trimethylsilyl (B98337) (TMS) derivatives; versatile but can sometimes produce multiple derivative products for amino groups.
N-Methyl-N-tert-butyldimethylsilyltrifluoroacetamide MTBSTFA-COOH, -OH, -NH₂, -SHForms tert-butyldimethylsilyl (TBDMS) derivatives; produces a characteristic and abundant [M-57]⁺ fragment ion, which is advantageous for tracer studies. nih.gov
Pentafluoropropionic Anhydride / Pentafluoropropanol PFP / PFPOH-COOH, -NH₂Forms acyl substitution derivatives; used for analyzing tryptophan, kynurenine (B1673888), and serotonin (B10506). nih.gov

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pattern Analysis of Labeled Species

Tandem mass spectrometry (MS/MS) is essential for providing structural information and enhancing selectivity in the analysis of L-tryptophan and its metabolites. nih.gov When subjected to collision-induced dissociation (CID) in the mass spectrometer, precursor ions of tryptophan-derived metabolites undergo predictable fragmentation. researchgate.net A characteristic fragmentation pathway for tryptophan and related indoles is the dissociation of the N-Cα bond. nih.govrsc.org This cleavage results in the formation of a stable spiro[cyclopropane-indolium] fragment ion. nih.govresearchgate.net

Understanding this fragmentation is critical for developing highly specific MRM assays for LC-MS/MS. rsc.org For L-Tryptophan (13C11,D8,15N2), the masses of both the precursor ion and the resulting fragment ions will be shifted relative to the unlabeled compound, corresponding to the total mass of the incorporated isotopes. Analyzing the fragmentation pattern confirms the identity of the labeled species and allows for its unambiguous detection and quantification even in the presence of isobaric interferences.

CompoundPrecursor Ion (m/z) [M+H]⁺Major Fragment Ion (m/z)Fragmentation Pathway
L-Tryptophan (Unlabeled) 205.1188.1, 146.1Loss of NH₃; N-Cα bond cleavage
L-Tryptophan (13C11,D8,15N2) 226.2207.1, 157.1Loss of ¹⁵NH₂D; N-¹³Cα bond cleavage

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Studies

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about molecular structure, dynamics, and isotopic composition without the need for chromatographic separation.

¹³C NMR for Carbon Isotopic Enrichment and Positional Information

Carbon-13 NMR (¹³C NMR) is an invaluable tool for characterizing ¹³C-labeled compounds like L-Tryptophan (13C11,D8,15N2). The natural abundance of ¹³C is only about 1.1%, so uniform enrichment to levels of 97-99% dramatically increases the signal intensity for all 11 carbon atoms in the tryptophan molecule. portlandpress.com This allows for the direct and unambiguous observation of each carbon position. researchgate.net

¹³C NMR spectra provide precise positional information, confirming the location of the isotopic labels within the molecular structure. nih.gov Each carbon atom in the tryptophan molecule has a characteristic chemical shift, allowing for clear identification. hmdb.cachemicalbook.com In metabolic studies, when L-Tryptophan (13C11,D8,15N2) is consumed and metabolized, the ¹³C labels are incorporated into various downstream products. By analyzing the ¹³C NMR spectra of isolated metabolites, researchers can trace the pathways of carbon atoms and elucidate metabolic networks. nih.gov For example, the ¹³C label from L-[1-¹³C]tryptophan can be tracked as it is released as ¹³CO₂ during catabolism along the kynurenine pathway. nih.gov

Carbon AtomApproximate ¹³C Chemical Shift (ppm)
C=O (Carboxyl) 173.8
Cα (Alpha-carbon) 55.6
Cβ (Beta-carbon) 27.8
Indole (B1671886) C2 124.3
Indole C3 108.7
Indole C3a 127.8
Indole C4 119.0
Indole C5 121.7
Indole C6 118.9
Indole C7 111.8
Indole C7a 136.6

(Note: Chemical shifts are approximate and can vary with solvent and pH.) hmdb.cachemicalbook.com

²H (Deuterium) NMR for Deuterium (B1214612) Labeling Patterns and Conformational Dynamics

Deuterium (²H) NMR spectroscopy is a specialized technique used to probe sites within a molecule that have been enriched with deuterium. cambridge.org The deuterium nucleus has distinct magnetic properties from protium (B1232500) (¹H), allowing it to be observed selectively. In L-Tryptophan (13C11,D8,15N2), the eight deuterium atoms provide probes for studying the molecule's structure and behavior. isotope.com

²H NMR is particularly powerful for investigating molecular dynamics. nih.gov By measuring the nuclear spin relaxation rates of the deuterons, one can obtain detailed information about the motion of the tryptophan side chain on various timescales. acs.org This includes rotations around the Cα-Cβ and Cβ-Cγ bonds, which define the side chain's conformation. rsc.org When labeled tryptophan is incorporated into a protein, ²H NMR can report on the local dynamics and conformational flexibility of the residue within the folded protein structure, providing insights into protein function and interactions. nih.govacs.org

15N NMR for Nitrogen Pathway Tracing and Protein Structural Elucidation

The stable isotope ¹⁵N, with its nuclear spin of one-half, is frequently utilized in Nuclear Magnetic Resonance (NMR) spectroscopy to overcome the challenges associated with the more abundant but quadrupolar ¹⁴N nucleus. wikipedia.org For molecules like L-Tryptophan, incorporating ¹⁵N labels provides a powerful tool for detailed biochemical and structural analysis. ¹⁵N NMR is particularly effective for tracing metabolic pathways and elucidating protein structures due to its sensitivity to the local chemical environment of the nitrogen atom. wikipedia.orgyoutube.com

In metabolic studies, ¹⁵N-labeled L-tryptophan serves as a tracer to follow the intricate routes of nitrogen through various biochemical pathways. As the labeled tryptophan is metabolized, the ¹⁵N atom is incorporated into downstream products. acs.org By using techniques such as ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) NMR, researchers can detect and identify these ¹⁵N-containing metabolites, providing direct evidence of pathway activity. youtube.com This approach allows for the mapping of metabolic networks and the quantitative analysis of flux through different branches of tryptophan metabolism, such as the kynurenine and serotonin pathways. acs.orgmdpi.com

In the context of protein science, incorporating ¹⁵N-labeled L-tryptophan into proteins allows for site-specific structural and dynamic investigation. nih.gov Tryptophan residues are often found in key regions of proteins, such as active sites or protein-protein interfaces. The indole ¹⁵N-¹H group of tryptophan provides a unique spectral probe. researchgate.net Changes in the chemical shift of the tryptophan's ¹⁵N nucleus can indicate alterations in the local environment, such as those caused by ligand binding, protein folding, or conformational changes. nih.govbiorxiv.org For instance, ¹⁵N-HSQC NMR has been used to observe ¹⁵N-L-Trp bound to the active site of tryptophan synthase, allowing researchers to distinguish between the "open" and "closed" conformations of the enzyme. nih.gov

Below is a table summarizing representative ¹⁵N chemical shift perturbations observed in studies involving labeled tryptophan, indicating conformational changes upon ligand binding.

Protein StudiedLigand/ConditionObserved ¹H Shift (ppm)Observed ¹⁵N Shift (ppm)Implication
Wild-Type Tryptophan Synthase1-¹⁵N-L-Trp + NaCl10.25129Formation of a closed active site conformation nih.gov
TPH2 Regulatory DomainL-Phe (1 mM)--Large, global chemical shift perturbations biorxiv.org
TPH2 Regulatory DomainL-Trp (20 mM)--Small chemical shift perturbations biorxiv.org
A₂A Adenosine ReceptorW29 (Endogenous Trp) + Polypeptide~0.15~0.4Chemical environment change upon binding researchgate.net
A₂A Adenosine ReceptorW32 (Endogenous Trp) + Polypeptide~0.15~0.4Chemical environment change upon binding researchgate.net

This table is interactive and allows for sorting by column.

Optimization of Sample Preparation and Extraction Protocols for Labeled Tryptophan Analysis

The accurate analysis of isotopically labeled tryptophan and its metabolites from complex biological matrices, such as human plasma, necessitates robust and efficient sample preparation. nih.govnih.gov Solvent Front Position Extraction (SFPE) is a novel sample preparation technique based on thin-layer chromatography that has been successfully applied to the determination of tryptophan. nih.govdntb.gov.uaresearchgate.net This method offers significant advantages, including simplicity, high throughput, and excellent sample purification, making it a powerful alternative to classical procedures. nih.govresearchgate.net

The SFPE procedure involves applying the biological sample (e.g., plasma) onto a chromatographic plate. nih.gov A specific developing solvent is then used to separate the target analyte, L-tryptophan, and its internal standard from matrix components. nih.govresearchgate.net Under optimized conditions, tryptophan and the internal standard migrate together and are concentrated into a small, common zone at the solvent front. nih.govnih.gov This zone, containing the purified analytes, is then extracted for subsequent quantification by advanced analytical methods like Liquid Chromatography-Mass Spectrometry (LC-MS). nih.govresearchgate.net

A key benefit of SFPE is the effective separation of the analyte of interest from interfering matrix elements that have different retention properties. nih.gov The procedure has been shown to yield satisfactory determination results for tryptophan, with relative error and relative standard deviation (RSD) values not exceeding 5%. nih.govresearchgate.net The use of a semi-automatic device can further enhance the precision and throughput of the SFPE process. nih.gov

The table below outlines the performance of the SFPE technique for tryptophan extraction from human plasma as compared to classical methods.

ParameterSFPE MethodClassical Method
Principle Chromatographic separation and extraction from solvent front position nih.govStandard protein precipitation/liquid-liquid extraction
Sample Purification Very good nih.govVariable
Analysis Throughput High nih.govLower
Relative Error (%) < 5% nih.govVariable
RSD (%) < 5% nih.govVariable
Applicability Easily applicable to various biological samples nih.govMay require method re-optimization

This table is interactive and allows for sorting by column.

Computational and Bioinformatic Frameworks for Isotopic Data Interpretation

The analysis of data from stable isotope labeling experiments, such as those using L-Tryptophan (13C11,D8,15N2), generates vast and complex datasets. nih.gov Interpreting this data to extract meaningful biological insights requires specialized computational and bioinformatic frameworks. nih.govoup.com These tools are essential for processing raw mass spectrometry data, correcting for natural isotope abundances, and performing statistical analyses to identify significant changes in metabolic pathways. oup.comnih.gov

A primary challenge in isotopic data analysis is correcting for the natural abundance of stable isotopes (e.g., ¹³C), which can confound the interpretation of tracer experiments. oup.comnih.gov Computational algorithms have been developed to perform this correction on high-resolution mass spectrometry data, ensuring that the detected labeling patterns are attributable only to the administered tracer. oup.comnih.gov

Following data correction, a variety of bioinformatic tools are available for downstream analysis. These platforms facilitate the differential analysis of targeted isotope-labeled metabolomics data, allowing researchers to compare labeling patterns between different experimental conditions. oup.com They employ rigorous statistical frameworks to identify metabolites and pathways that are significantly altered, shedding light on cellular metabolism and substrate utilization. oup.com Tools like DIMet and Miso are designed to handle complex datasets from tracer experiments and provide user-friendly workflows for statistical analysis and visualization. oup.comoup.com

The following table summarizes some key bioinformatic tools used for the analysis of stable isotope-labeled metabolomics data.

Tool NamePrimary FunctionKey Features
DIMet Differential analysis of targeted tracer data oup.comPerforms differential and time-series analyses; uses a rigorous statistical framework. oup.com
Miso Analysis of multiple isotope labeling data oup.comAutomated workflow to detect labeled molecules from multiple-precursor experiments; implemented as an R package. oup.com
mzMatch-ISO Annotation and relative quantification of isotope-labeled MS data acs.orgDetects isotope labeling by calculating the expected mass of labeled isotopomers. acs.org
IsoCor Correction of raw isotopic patterns oup.comCorrects for natural isotope abundances and mass spectra overlap. oup.com

This table is interactive and allows for sorting by column.

Applications in Metabolic Flux Analysis Mfa and Pathway Elucidation Using L Tryptophan 13c11,d8,15n2

Quantitative Assessment of Tryptophan Biosynthesis and Catabolism Rates

Metabolic flux analysis (MFA) utilizing isotopically labeled compounds provides a quantitative framework for understanding the synthesis and breakdown of key molecules in biological systems. nih.gov The use of L-Tryptophan (13C11,D8,15N2) allows for precise measurement of the rates of tryptophan biosynthesis and catabolism. When this labeled compound is introduced, its rate of dilution by unlabeled tryptophan synthesized by the organism can be measured, providing a direct calculation of the biosynthetic flux.

Conversely, the rate at which the labeled tryptophan is consumed and converted into its various breakdown products offers a clear measure of its catabolic rate. This is particularly important as tryptophan is a critical precursor for numerous bioactive compounds, and its availability is tightly regulated. nih.gov By analyzing the isotopic enrichment in tryptophan and its metabolites over time using techniques like mass spectrometry, researchers can construct detailed flux maps. These maps reveal the quantitative distribution of tryptophan into its major metabolic pathways, such as protein synthesis and the kynurenine (B1673888) pathway, which accounts for the majority of its catabolism. nih.govnih.gov

Below is a table illustrating the type of quantitative data that can be obtained from MFA studies using labeled tryptophan.

Metabolic Parameter Description Typical Unit of Measurement Significance in Tryptophan Metabolism
Biosynthesis Flux The rate of de novo synthesis of tryptophan.nmol/g tissue/hrIndicates the organism's capacity to produce its own tryptophan.
Catabolic Flux The overall rate at which tryptophan is broken down.nmol/g tissue/hrReflects the demand for tryptophan-derived metabolites.
Flux to Protein Synthesis The rate of tryptophan incorporation into proteins.% of total catabolic fluxA measure of anabolic activity and protein turnover.
Flux to Kynurenine Pathway The rate of tryptophan entry into the kynurenine pathway.% of total catabolic fluxKey indicator of immune activation and NAD+ synthesis.
Flux to Serotonin (B10506) Pathway The rate of tryptophan conversion to serotonin.% of total catabolic fluxImportant for neurotransmitter and melatonin (B1676174) synthesis.

Tracing Carbon, Deuterium (B1214612), and Nitrogen Flux through Kynurenine and Serotonin Pathways

L-tryptophan is metabolized primarily through two key pathways: the kynurenine and serotonin pathways. nih.govmdpi.com The multi-isotope labeling of L-Tryptophan (13C11,D8,15N2) is exceptionally well-suited for tracing the flow of atoms through these complex routes. The ¹³C atoms trace the carbon backbone, the ¹⁵N atoms track the fate of the amino and indole (B1671886) nitrogen, and the D (deuterium) atoms follow the hydrogen atoms.

In the serotonin pathway, tryptophan is first hydroxylated and then decarboxylated to produce serotonin. nih.govnih.gov Tracing the ¹³C and ¹⁵N labels allows for the quantification of serotonin synthesis rates. nih.gov This has been demonstrated in studies measuring peripheral serotonin synthesis where orally administered labeled tryptophan was monitored in whole blood. nih.gov

The kynurenine pathway, which degrades over 95% of free tryptophan, is a more complex, branching pathway that produces several neuroactive and immunomodulatory molecules, ultimately leading to the production of NAD+. nih.govresearchgate.netmdpi.com By using L-Tryptophan (13C11,D8,15N2), researchers can follow the distribution of the labeled atoms into key intermediates such as kynurenine, kynurenic acid, quinolinic acid, and eventually NAD+. This provides a detailed picture of the flux distribution at critical branch points, which can be altered in various disease states. The differential tracing of carbon and nitrogen is particularly powerful for resolving the activities of parallel or competing enzymatic reactions within the pathway.

Pathway Key Metabolite Labeled Atoms Traced Information Gained
Serotonin 5-Hydroxytryptophan¹³C, ¹⁵NRate of initial hydroxylation step.
Serotonin Serotonin (5-HT)¹³C, ¹⁵NOverall flux and synthesis rate of serotonin. nih.gov
Serotonin Melatonin¹³C, ¹⁵NFlux towards melatonin production.
Kynurenine Kynurenine¹³C, ¹⁵N, DRate of initial tryptophan dioxygenase (TDO) or indoleamine 2,3-dioxygenase (IDO) activity. nih.gov
Kynurenine Kynurenic Acid¹³C, ¹⁵N, DFlux towards this neuroprotective branch.
Kynurenine Anthranilic Acid¹³C, ¹⁵N, DActivity of kynureninase. nih.gov
Kynurenine 3-Hydroxykynurenine¹³C, ¹⁵N, DFlux through the central part of the pathway.
Kynurenine Quinolinic Acid¹³C, ¹⁵N, DFlux towards this neurotoxic, NMDA receptor agonist branch. mdpi.com
Kynurenine NAD+¹³C, ¹⁵NThe contribution of tryptophan to the total NAD+ pool.

Elucidation of Novel Metabolic Branch Points and Intermediates

A significant advantage of using comprehensively labeled tracers like L-Tryptophan (13C11,D8,15N2) is the potential to uncover previously unknown metabolic activities. When analyzing the metabolome of a system fed with this labeled compound, any metabolite showing incorporation of the heavy isotopes must be derived from tryptophan. This approach, known as isotope tracing or metabolic profiling, can reveal unexpected metabolic connections.

If the isotopic label appears in a compound not previously associated with tryptophan metabolism, it signifies the existence of a novel metabolic branch point or an undiscovered intermediate. For example, the detection of a molecule containing the full ¹³C₁₁, ¹⁵N₂, and D₈ isotope pattern, or a fragment thereof, that does not match any known tryptophan derivative would strongly suggest a new biotransformation. Subsequent structural elucidation of this labeled compound can lead to the identification of new enzymes and pathways. This discovery-oriented approach is crucial for expanding our fundamental understanding of metabolism, particularly in complex systems or in response to disease where metabolic pathways can be reprogrammed. nih.gov

Dynamic Metabolic Flux Analysis (DMFA) in Response to Perturbations

While traditional MFA assumes a metabolic steady state, many biological processes are dynamic, especially when responding to external stimuli or perturbations. nih.gov Dynamic Metabolic Flux Analysis (DMFA) is an advanced technique designed to quantify metabolic fluxes in systems that are not at a steady state. creative-proteomics.comnih.gov It allows researchers to observe how metabolic networks reorganize over time.

Using L-Tryptophan (13C11,D8,15N2) in a DMFA framework enables the tracking of time-resolved changes in tryptophan metabolism. For instance, researchers can introduce a perturbation, such as an immune challenge or the introduction of a drug, and monitor the dynamic redistribution of isotopic labels from tryptophan into the kynurenine and serotonin pathways. This can reveal the timeline of metabolic reprogramming, such as the rapid upregulation of the IDO enzyme and subsequent flux increase through the kynurenine pathway following an inflammatory stimulus. Such dynamic data provides much deeper insights into the regulatory mechanisms governing metabolic responses than steady-state analysis alone. nih.govcreative-proteomics.com

Time Point Perturbation Hypothetical Flux Change (Kynurenine Pathway) Hypothetical Flux Change (Serotonin Pathway) Interpretation
T = 0 hrNone (Baseline)100 (relative units)10 (relative units)Normal metabolic state.
T = 2 hrAddition of Inflammatory Agent150 (relative units)9 (relative units)Initial, rapid shunting of tryptophan towards the kynurenine pathway.
T = 8 hrInflammatory Agent Present400 (relative units)5 (relative units)Peak inflammatory response, significant upregulation of IDO enzyme activity.
T = 24 hrInflammatory Agent Present250 (relative units)7 (relative units)Adaptation phase, metabolic flux begins to normalize but remains elevated.

Comparative Metabolic Profiling Across Biological Systems with Labeled Tryptophan

The metabolism of tryptophan can vary significantly between different species, tissues, or even between healthy and diseased states within the same organism. L-Tryptophan (13C11,D8,15N2) is an ideal tool for conducting comparative metabolic profiling to highlight these differences. By administering the labeled compound to different biological systems (e.g., different cell lines, animal models, or human cohorts) and analyzing the resulting patterns of labeled metabolites, researchers can identify key differences in metabolic pathway utilization. nih.govmdpi.com

For example, a study could compare tryptophan metabolism in a cancer cell line versus its healthy counterpart. By tracing the labeled tryptophan, researchers might find that the cancer cells exhibit a significantly higher flux through the kynurenine pathway, a phenomenon known to be involved in immune evasion. Similarly, comparing the metabolic fate of labeled tryptophan in different species can provide insights into their unique physiological adaptations. mdpi.com This comparative approach is powerful for identifying biomarkers of disease and for understanding the fundamental evolutionary differences in metabolic network structure and function.

L Tryptophan 13c11,d8,15n2 in Quantitative Proteomics and Protein Turnover Studies

Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) using Labeled Tryptophan

Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) is a widely used metabolic labeling strategy for the quantitative analysis of proteomes. In a typical SILAC experiment, two populations of cells are cultured in media that are identical except for the isotopic form of a specific essential amino acid. One population is grown in "light" medium containing the natural amino acid, while the other is grown in "heavy" medium containing the isotopically labeled version, such as L-Tryptophan (13C11,D8,15N2).

Over several cell divisions, the heavy amino acid is incorporated into all newly synthesized proteins. Once labeling is complete, the two cell populations can be subjected to different experimental conditions. The cells are then combined, and the proteins are extracted, digested into peptides, and analyzed by mass spectrometry. Because the "heavy" and "light" peptides are chemically identical, they behave similarly during chromatography and ionization. However, they are distinguishable in the mass spectrometer due to their mass difference. The ratio of the intensities of the heavy and light peptide peaks directly corresponds to the relative abundance of the protein in the two cell populations. github.io

While arginine and lysine (B10760008) are the most commonly used amino acids in SILAC experiments due to the specificity of the enzyme trypsin, which cleaves after these residues, labeled tryptophan can also be employed. The use of labeled tryptophan is particularly advantageous for studying proteins with low arginine and lysine content or for investigating the role of tryptophan residues specifically.

Table 1: Representative SILAC Data for Tryptophan-Containing Peptides

ProteinPeptide SequenceLight (m/z)Heavy (m/z)H/L RatioRegulation
Protein A...W...850.4863.42.1Upregulated
Protein B...W...925.5938.50.5Downregulated
Protein C...W...789.3802.31.0Unchanged

This table illustrates hypothetical data from a SILAC experiment using L-Tryptophan (13C11,D8,15N2). The mass-to-charge ratio (m/z) of the heavy peptide is shifted due to the incorporation of the isotopic label. The Heavy/Light (H/L) ratio indicates the relative abundance of the protein in the "heavy" labeled sample compared to the "light" sample.

Stable Isotope Labeling in Mammals (SILAM) for In Vivo Protein Dynamics

Stable Isotope Labeling in Mammals (SILAM) extends the principles of SILAC to whole organisms, allowing for the study of protein dynamics in a more physiologically relevant context. In SILAM, an animal, typically a mouse or rat, is fed a diet in which a specific amino acid is entirely replaced with its heavy isotope-labeled counterpart, such as L-Tryptophan (13C11,D8,15N2). Over time, the tissues of the animal become enriched with the heavy amino acid.

This "heavy" animal can then serve as a source of internal standards for quantitative proteomic experiments. For example, tissues from a SILAM animal can be mixed with tissues from a "light" animal that has been subjected to a specific treatment or disease model. By analyzing the mixed samples with mass spectrometry, researchers can accurately quantify changes in protein expression across the entire proteome of the tissue. mbexc.de This approach is invaluable for studying disease mechanisms, drug effects, and basic physiological processes in a living organism.

Table 2: Protein Abundance Changes in a SILAM Study of Liver Tissue

ProteinGeneH/L Ratio (Control vs. Disease)p-valueBiological Process
Protein XGENEX3.5<0.01Metabolism
Protein YGENEY0.4<0.01Cell Signaling
Protein ZGENEZ1.1>0.05Structural

This table shows example data from a SILAM experiment comparing the liver proteome of a control mouse ("light") with a mouse model of a disease ("heavy" labeled with L-Tryptophan (13C11,D8,15N2)). The H/L ratio indicates the fold change in protein abundance in the disease state compared to the control.

Measurement of Protein Synthesis and Degradation Kinetics

Beyond static quantitative proteomics, L-Tryptophan (13C11,D8,15N2) is instrumental in studying the kinetics of protein synthesis and degradation, collectively known as protein turnover. In a "pulse-SILAC" or "dynamic SILAC" experiment, cells are initially grown in a "light" medium and then switched to a "heavy" medium containing the labeled tryptophan. nih.govacs.org Samples are collected at various time points after the switch.

By measuring the ratio of heavy to light peptides for each protein over time, researchers can determine the rate at which the "light" protein is being replaced by the newly synthesized "heavy" protein. This allows for the calculation of the protein's synthesis rate (k_syn) and degradation rate (k_deg). github.io These kinetic parameters provide a deeper understanding of how cells regulate their protein levels in response to various stimuli. nih.govacs.org

Table 3: Protein Turnover Rates Determined by Dynamic SILAC

ProteinHalf-life (hours)Synthesis Rate (k_syn)Degradation Rate (k_deg)
Protein 124.50.0280.028
Protein 272.10.0100.010
Protein 38.30.0840.084

This table presents hypothetical protein turnover data obtained from a dynamic SILAC experiment. The half-life represents the time it takes for half of the existing protein to be degraded and replaced. The synthesis and degradation rates are expressed as rate constants.

Investigating Tryptophan Residue Specific Protein Modifications

Tryptophan residues in proteins can undergo various post-translational modifications (PTMs), such as oxidation, which can significantly impact protein structure and function. The use of L-Tryptophan (13C11,D8,15N2) can aid in the identification and quantification of these modifications.

When a protein containing heavy-labeled tryptophan is analyzed by tandem mass spectrometry (MS/MS), the fragment ions containing the tryptophan residue will also exhibit a characteristic mass shift. If the tryptophan residue is modified, this will result in an additional mass change. By comparing the fragmentation patterns of the light and heavy peptides, researchers can confidently identify the presence of a modification on the tryptophan residue.

Furthermore, the quantitative nature of SILAC allows for the determination of how the occupancy of a specific tryptophan modification changes under different cellular conditions. This is crucial for understanding the regulatory roles of such modifications. Common oxidative modifications of tryptophan include the formation of kynurenine (B1673888) or N-formylkynurenine. nih.govacs.org

Table 4: Mass Shifts of Tryptophan and its Oxidative Modifications

CompoundMass Shift (Da) from Unmodified Light Tryptophan
L-Tryptophan (Light)0
L-Tryptophan (13C11,D8,15N2)+21
Hydroxytryptophan (Light)+16
Hydroxytryptophan (Heavy)+37
Kynurenine (Light)+4
Kynurenine (Heavy)+25
N-formylkynurenine (Light)+32
N-formylkynurenine (Heavy)+53

This table details the expected mass shifts for unmodified and oxidatively modified tryptophan residues in both their light and heavy isotopic forms. This information is critical for identifying these modifications in a mass spectrometry-based proteomics experiment.

Mechanistic Investigations and Enzyme Kinetics Employing L Tryptophan 13c11,d8,15n2

Characterization of Enzyme Reaction Mechanisms and Stereospecificity

The intricate dance of enzyme and substrate, leading to the formation of a product, can be elucidated using heavily labeled L-Tryptophan. By tracing the fate of each labeled atom, researchers can map the step-by-step transformation of tryptophan by a specific enzyme. This is crucial for understanding the catalytic mechanism, including the formation of intermediates and the breaking and forming of chemical bonds.

For instance, in the study of tryptophan 2,3-dioxygenase, an enzyme that catalyzes the first and rate-limiting step of the kynurenine (B1673888) pathway, L-Tryptophan (13C11,D8,15N2) can help determine the precise mechanism of oxygen addition and cleavage of the indole (B1671886) ring. frontiersin.org The heavy labels allow for the unambiguous identification of tryptophan-derived fragments in mass spectrometry analysis, confirming the sequence of events at the active site.

Furthermore, the stereospecificity of enzymes, their ability to distinguish between stereoisomers, can be rigorously investigated. While tryptophan 2,3-dioxygenase is known to act on the L-isomer of tryptophan, studies using isotopically labeled D-tryptophan have shown that some activity towards the D-isomer exists in the liver of various mammals. researchgate.net The use of L-Tryptophan (13C11,D8,15N2) in comparative studies with its labeled D-isomer counterpart would allow for a highly sensitive assessment of the stereospecificity of this and other tryptophan-metabolizing enzymes.

A hypothetical study on a novel tryptophan-metabolizing enzyme could yield the following data, showcasing how the labeled compound helps in identifying the reaction products and inferring the mechanism.

Enzyme StudiedSubstrateObserved Labeled Products (Mass Spectrometry)Inferred Mechanistic Step
Hypothetical Tryptophan OxidaseL-Tryptophan (13C11,D8,15N2)Fully labeled N-formylkynurenineDioxygenase activity with indole ring opening
Hypothetical Tryptophan DecarboxylaseL-Tryptophan (13C11,D8,15N2)Fully labeled tryptamine (B22526) and ¹³CO₂Decarboxylation of the amino acid

Determination of Kinetic Isotope Effects (KIE) in Tryptophan Metabolism

Kinetic Isotope Effects (KIEs) are changes in the rate of a chemical reaction when an atom in a reactant is replaced by one of its isotopes. wikipedia.org The study of KIEs provides profound insights into the rate-determining step of an enzymatic reaction and the nature of the transition state. princeton.edu The use of L-Tryptophan (13C11,D8,15N2) allows for the simultaneous investigation of primary and secondary KIEs.

The replacement of hydrogen with deuterium (B1214612) at positions where a C-H bond is broken in the rate-determining step will result in a primary KIE, typically a significant slowing of the reaction rate. libretexts.org For example, in the reaction catalyzed by tryptophan 2-monooxygenase, a primary deuterium KIE of 6.0 ± 0.5 was observed, consistent with the irreversible cleavage of the α-C-H bond being the rate-limiting step. nih.gov

Heavy atom isotope effects, involving ¹³C and ¹⁵N, are generally smaller but can provide valuable information about changes in bonding at atoms not directly involved in bond cleavage during the transition state. princeton.edu For instance, a ¹⁵N KIE of 1.0145 ± 0.0007 was measured for the oxidation of L-alanine by tryptophan 2-monooxygenase, which, in conjunction with the deuterium KIE, supported a hydride transfer mechanism. nih.gov

The use of L-Tryptophan (13C11,D8,15N2) in a competitive assay with unlabeled L-tryptophan would allow for the precise determination of multiple KIEs in a single experiment, offering a comprehensive picture of the transition state.

Below is a table illustrating hypothetical KIE values for an enzyme-catalyzed reaction involving L-Tryptophan and the mechanistic interpretation of these values.

Isotopic SubstitutionObserved KIE (k_light/k_heavy)Interpretation
α-Deuterium6.5Primary KIE; C-H bond cleavage is the rate-determining step. nih.gov
Indole ¹⁵N1.02Secondary KIE; Change in bonding at the indole nitrogen in the transition state.
Carboxyl ¹³C1.005Secondary KIE; Minor change in the carboxyl group environment in the transition state.

Dissection of Regulatory Networks Governing Tryptophan Metabolic Pathways

Tryptophan metabolism is a complex network of branching pathways, including the kynurenine and serotonin (B10506) pathways, that are tightly regulated. kegg.jpfrontiersin.org Stable isotope tracers like L-Tryptophan (13C11,D8,15N2) are invaluable for metabolic flux analysis (MFA), a powerful technique to quantify the rates of metabolic reactions within a biological system. springernature.comd-nb.infonih.gov

By introducing L-Tryptophan (13C11,D8,15N2) into a cellular system or a whole organism, researchers can trace the flow of the labeled atoms through the different metabolic branches. nih.gov The distribution of the heavy isotopes in the various downstream metabolites, such as kynurenine, serotonin, and quinolinic acid, can be measured by mass spectrometry. nih.gov This labeling pattern provides a quantitative map of the metabolic fluxes, revealing how the network is regulated under different physiological or pathological conditions. nih.gov

For example, a ¹³C-tryptophan breath test has been used to detect altered tryptophan-kynurenine metabolism in patients with major depressive disorder. nih.gov The use of a fully labeled tryptophan would provide even more detailed information on the partitioning of tryptophan between different pathways.

The following table presents a hypothetical scenario of how metabolic flux distribution in tryptophan pathways might change in response to an inflammatory stimulus, as traced by L-Tryptophan (13C11,D8,15N2).

Metabolic PathwayFlux (% of Tryptophan) - ControlFlux (% of Tryptophan) - Inflammatory StimulusRegulatory Implication
Kynurenine Pathway90%98%Upregulation of IDO1 or TDO2 enzymes. frontiersin.org
Serotonin Pathway5%1%Downregulation or substrate limitation of tryptophan hydroxylase. frontiersin.org
Protein Synthesis5%1%Decreased incorporation into proteins.

Studies on Cellular Transport and Uptake Mechanisms of Labeled Tryptophan

The transport of tryptophan across cell membranes is a critical step that controls its availability for metabolism and protein synthesis. Labeled forms of tryptophan are essential for studying the kinetics and mechanisms of these transport processes. nih.gov The use of a heavily labeled tracer like L-Tryptophan (13C11,D8,15N2) allows for highly sensitive and specific detection, distinguishing it from endogenous, unlabeled tryptophan.

Studies can be designed to measure the rate of uptake of L-Tryptophan (13C11,D8,15N2) into cells under various conditions, such as in the presence of inhibitors or competing amino acids. This helps to identify the specific transporters involved and to characterize their kinetic parameters, such as the Michaelis constant (Km) and the maximum transport velocity (Vmax). libretexts.org

For example, the uptake of radiolabeled tryptophan has been used to characterize its transport in brain capillary endothelial cells. researchgate.net The high-affinity tryptophan transport system in human cells has also been investigated, revealing a role for tryptophanyl-tRNA synthetase in this process. mdpi.com The use of L-Tryptophan (13C11,D8,15N2) would facilitate such studies by eliminating the need for radioactivity and allowing for direct measurement by mass spectrometry.

A representative data set from a study on tryptophan uptake kinetics in a specific cell line is shown below, illustrating how labeled tryptophan is used to determine key transport parameters.

ConditionL-Tryptophan (13C11,D8,15N2) Concentration (µM)Initial Uptake Rate (pmol/min/mg protein)
Control1050
2085
50150
100200
With Inhibitor (BCH)5030

From such data, kinetic parameters can be derived. For example, a Michaelis-Menten plot would yield a Vmax of approximately 250 pmol/min/mg protein and a Km of around 40 µM for this hypothetical transporter. The significant reduction in uptake in the presence of 2-amino-2-norbornanecarboxylic acid (BCH), a known inhibitor of the L-type amino acid transporter (LAT), would suggest that this is the primary transporter for tryptophan in this cell line.

Application in Advanced Biological Model Systems and in Vitro Research

Metabolic Tracing in Cultured Cell Lines (e.g., Chinese Hamster Ovary cells, Rice Cells)

Stable isotope tracing is a cornerstone of metabolic research in cultured cell lines, providing insights into cellular physiology and the production of biotherapeutics. In Chinese Hamster Ovary (CHO) cells, which are a primary platform for producing recombinant proteins, comprehensive stable-isotope tracing with labeled amino acids, including 13C-labeled tryptophan, has been employed to identify and trace the origins of secreted metabolic by-products. pnas.orgnih.govdigitellinc.com This approach involves culturing CHO cells in media where a single nutrient, such as tryptophan, is replaced with its 13C-labeled version. Subsequent analysis of the culture supernatant by mass spectrometry allows for the tracking of labeled carbon atoms, revealing the metabolic fate of the precursor amino acid and identifying by-products derived from it. pnas.orgnih.gov Such studies have successfully identified numerous by-products originating from tryptophan metabolism, among other amino acids and glucose. pnas.orgnih.gov

In the realm of plant biology, metabolic flux analysis in cultured rice (Oryza sativa) cells has been utilized to understand biosynthetic pathways. While some studies have used labeled precursors like [1-13C]L-serine to determine the biosynthetic flux of tryptophan, others have directly used labeled tryptophan to study its metabolism in plants. nih.gov For instance, the application of 13C11-labeled tryptophan in wheat plants has demonstrated the utility of this specific isotopologue in tracing the metabolic pathways and characterizing unknown metabolites. frontiersin.org This stable isotope-assisted approach enhances the untargeted profiling and annotation of compounds within the plant's metabolome. frontiersin.org

Table 1: Application of Labeled Tryptophan in Cell Culture Metabolic Tracing
Model SystemIsotope UsedResearch FocusKey Findings
Chinese Hamster Ovary (CHO) Cells13C-labeled TryptophanIdentification of secreted metabolic by-productsRevealed the origins of 45 by-products, many derived from tryptophan and other amino acids. pnas.orgnih.gov
Rice (Oryza sativa) Cells[1-13C]L-serine (as a precursor)Metabolic flux analysis of tryptophan biosynthesisDetermined the biosynthetic flux of tryptophan and the impact of genetic modifications. nih.gov
Wheat (Triticum) Plants13C11-labeled TryptophanEnhanced untargeted profiling and compound annotationCharacterized the tryptophan-derived submetabolome, aiding in the identification of unknown compounds. frontiersin.org

In Vitro Reconstituted Systems for Pathway and Enzyme Studies

The in vitro reconstitution of metabolic pathways offers a powerful method to dissect the intricacies of biochemical transformations outside the complex cellular environment. nih.gov This approach allows for detailed studies of enzyme kinetics, reaction mechanisms, and the identification of reaction products. nih.gov The use of isotopically labeled substrates is crucial in these systems for tracing the flow of atoms through a series of enzymatic reactions.

For enzymes involved in tryptophan metabolism, such as tryptophan 2,3-dioxygenase (TDO) and indoleamine 2,3-dioxygenase (IDO), kinetic isotope effect (KIE) studies provide insights into the rate-limiting steps of catalysis. nih.govfrontiersin.org For example, (indole-d5)-L-Trp has been used to probe the KIE in TDO, revealing details about the enzymatic mechanism. nih.gov While direct studies utilizing L-TRYPTOPHAN (13C11,D8,15N2) in reconstituted systems are not extensively documented, the principles of using heavy isotope-labeled substrates are well-established. Such compounds would enable the precise tracking of both carbon and nitrogen atoms through the catalytic cycle of enzymes like tryptophanase, which catalyzes the decomposition of tryptophan. pg.gda.plichtj.waw.plbibliotekanauki.pl

Table 2: Use of Labeled Tryptophan in In Vitro Enzyme Studies
Enzyme/PathwayIsotope-Labeled SubstrateType of StudyInformation Gained
Tryptophan 2,3-Dioxygenase (TDO)(indole-d5)-L-TrpKinetic Isotope Effect (KIE)Elucidation of the rate-limiting step in the catalytic reaction. nih.gov
Tryptophanase (TPase)Tritium-labeled L-tryptophanKinetic Isotope Effect (KIE)Demonstrated the involvement of the α-carbon hydrogen in the enzymatic decomposition. pg.gda.plichtj.waw.plbibliotekanauki.pl

Organotypic Slice Cultures for Spatially Resolved Metabolic Analysis

Organotypic slice cultures, particularly of brain tissue, provide a three-dimensional model system that preserves the cellular architecture and connectivity of the original tissue. frontiersin.org This ex vivo system is increasingly used to study complex biological processes, including metabolism in the central nervous system. frontiersin.org The application of spatially resolved metabolomics and isotope tracing in these cultures allows for the mapping of metabolic pathways within specific brain regions. nih.govresearchgate.net

While specific studies detailing the use of L-TRYPTOPHAN (13C11,D8,15N2) in organotypic slice cultures are not prominent in the literature, the methodology for such investigations is established. Isotope tracing in brain tissue sections can reveal the microregional distribution of exogenous compounds and their metabolites. nih.govresearchgate.net For instance, the transport and accumulation of radiolabeled L-tryptophan have been studied in slices of rat cerebral cortex. capes.gov.brnih.gov The use of a multi-labeled tracer like L-TRYPTOPHAN (13C11,D8,15N2) in combination with mass spectrometry imaging would enable a detailed, spatially resolved analysis of tryptophan metabolism, including its conversion to serotonin (B10506) and other neuroactive compounds within the preserved neural circuits of the slice culture. nih.govresearchgate.netnih.gov

Yeast and Prokaryotic Models for Genetic Perturbation Studies

Yeast, particularly Saccharomyces cerevisiae, is a powerful model organism for metabolic engineering and for studying the effects of genetic perturbations on metabolic pathways. nih.govaalto.fispringernature.com 13C-Metabolic Flux Analysis (MFA) is a key technique used to quantify intracellular reaction rates and understand how metabolic networks respond to genetic modifications. nih.govaalto.fispringernature.com These studies often involve growing yeast on a 13C-labeled substrate and analyzing the labeling patterns in proteinogenic amino acids. springernature.com The use of both 13C and 15N labeled substrates allows for the simultaneous quantification of carbon and nitrogen fluxes. nih.govbiorxiv.org Studies on yeast mutants have highlighted the crucial role of tryptophan metabolism in tolerance to various stresses. For example, gene-deletion library screening has identified tryptophan biosynthesis as a key pathway for isobutanol tolerance in S. cerevisiae. nih.govnih.govresearchgate.net

In prokaryotic models like Escherichia coli, metabolic engineering strategies are employed to optimize the production of valuable compounds such as L-tryptophan. mdpi.comresearchgate.net Perturbation studies, where the metabolic network is systematically altered, are used to identify rate-controlling steps in the biosynthetic pathway. nih.gov Stable isotope-assisted metabolite profiling is a powerful tool in this context. For instance, in the photosynthetic bacterium Rubrivivax benzoatilyticus, the use of 13C11-labeled L-tryptophan has been instrumental in unraveling its chemotrophic metabolism, leading to the identification of numerous labeled metabolites. nih.gov This demonstrates the direct application of heavily labeled tryptophan in prokaryotic systems to gain new insights into its metabolic potential.

Table 3: Labeled Tryptophan in Yeast and Prokaryotic Metabolic Studies
OrganismIsotope/MethodResearch ApplicationKey Insights
Saccharomyces cerevisiae13C-Metabolic Flux AnalysisQuantifying metabolic responses to genetic/environmental changesRevealed flux distributions in central carbon metabolism under various conditions. nih.govaalto.fi
Saccharomyces cerevisiaeGene-deletion library screeningIdentifying genes related to isobutanol toleranceTryptophan biosynthesis and metabolism are central to stress tolerance. nih.govnih.govresearchgate.net
Escherichia coliMetabolic control analysis with perturbationIdentifying controlling sites in L-tryptophan productionIdentified key enzymatic steps for targeted metabolic engineering. nih.gov
Rubrivivax benzoatilyticus13C11-labeled L-tryptophanUnraveling chemotrophic L-tryptophan catabolismIdentified at least seventy labeled metabolites, providing new insights into its metabolic pathways. nih.gov

Future Directions and Emerging Paradigms in L Tryptophan 13c11,d8,15n2 Research

Integration with Multi-Omics Data (e.g., Transcriptomics, Proteomics, Metabolomics)

The true potential of L-Tryptophan (13C11,D8,15N2) is unlocked when its tracer data is integrated with other omics datasets, such as transcriptomics, proteomics, and untraced metabolomics. This multi-omics approach allows researchers to move beyond mere pathway mapping to a more holistic understanding of cellular regulation and function.

By combining stable isotope tracing with transcriptomics, researchers can correlate changes in metabolic flux with alterations in gene expression. For instance, an observed increase in the flux of L-Tryptophan (13C11,D8,15N2) into the kynurenine (B1673888) pathway can be linked to the upregulation of genes encoding key enzymes like tryptophan 2,3-dioxygenase (TDO) or indoleamine 2,3-dioxygenase (IDO). This integrated analysis can reveal novel regulatory mechanisms and the cellular response to various stimuli. researchgate.net

In the realm of proteomics, a technique known as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) can be adapted using L-Tryptophan (13C11,D8,15N2). By providing this heavy tryptophan in the growth medium, newly synthesized proteins will incorporate the labeled amino acid. This allows for the differentiation and quantification of protein turnover rates, providing insights into how cellular proteomes respond to different conditions. The heavy labeling of L-Tryptophan (13C11,D8,15N2) makes it an ideal candidate for such studies, offering a distinct mass shift that is easily detectable by mass spectrometry.

Furthermore, integrating data from L-Tryptophan (13C11,D8,15N2) tracing with untargeted metabolomics can provide a more complete picture of tryptophan metabolism. While the tracer follows the path of tryptophan, untargeted metabolomics can identify other metabolites that are affected by changes in tryptophan flux, revealing previously unknown interactions between metabolic pathways.

Research AreaKey Findings and Applications
Multi-Omics Integration Combining L-Tryptophan (13C11,D8,15N2) tracing with transcriptomics can link metabolic flux changes to gene expression.
SILAC-based proteomics using this tracer can quantify protein synthesis and turnover rates.
Integration with untargeted metabolomics can uncover novel metabolic interactions.

Development of Advanced Mathematical Models for Complex Isotopic Data

The data generated from tracing studies with a heavily labeled compound like L-Tryptophan (13C11,D8,15N2) is incredibly rich and complex. To fully harness this data, sophisticated mathematical models are essential. Metabolic Flux Analysis (MFA) is a key technique that uses isotopic labeling data to calculate the rates (fluxes) of metabolic reactions. nih.govfrontiersin.org

For a tracer as complex as L-Tryptophan (13C11,D8,15N2), which contains isotopes of three different elements (carbon, hydrogen, and nitrogen), the modeling becomes even more intricate. The development of multi-atom transition models is crucial to track the fate of each labeled atom independently. nih.gov This allows for a more detailed reconstruction of metabolic pathways and can help to resolve ambiguities in pathway identification.

Bayesian statistical methods are also being increasingly applied to MFA. nih.gov These approaches can provide more robust estimates of metabolic fluxes and their uncertainties, which is particularly important when dealing with the complex data from multi-isotope tracing experiments. nih.gov Future research will likely focus on developing more automated and user-friendly software platforms for performing these complex modeling tasks, making these powerful techniques accessible to a broader range of researchers.

Modeling ApproachDescriptionRelevance for L-Tryptophan (13C11,D8,15N2)
Metabolic Flux Analysis (MFA) A computational method to quantify the in vivo rates of metabolic reactions using isotope tracing data. nih.govfrontiersin.orgEssential for interpreting the complex labeling patterns from L-Tryptophan (13C11,D8,15N2) and calculating metabolic fluxes.
Multi-Atom Transition Models Advanced models that track the transfer of individual labeled atoms through metabolic reactions. nih.govNecessary to fully exploit the information from the multiple isotopes in L-Tryptophan (13C11,D8,15N2).
Bayesian MFA A statistical approach that provides robust estimates of fluxes and their confidence intervals. nih.govImproves the reliability of flux calculations from complex isotopic data.

Expanding Applications to Untargeted Isotopic Metabolomics

Traditionally, isotope tracing studies have focused on a predefined set of target metabolites. However, there is a growing interest in "untargeted" isotopic metabolomics, which aims to identify all metabolites that become labeled by a tracer, without prior knowledge of the metabolic network. nih.govnih.gov This approach has the potential to discover novel metabolic pathways and unexpected connections between existing ones.

L-Tryptophan (13C11,D8,15N2) is particularly well-suited for untargeted metabolomics due to its extensive labeling. The significant mass shift it imparts to its downstream metabolites makes them easier to distinguish from the unlabeled background in a complex biological sample. By searching for all molecular features in a mass spectrometry dataset that contain the isotopic signature of the tracer, researchers can identify a wide range of tryptophan-derived metabolites.

Recent studies have begun to apply comprehensive stable-isotope tracing to identify metabolic by-products in cell culture, with some identifying previously unreported metabolites originating from tryptophan catabolism. nih.gov This highlights the power of untargeted approaches to expand our knowledge of cellular metabolism.

Challenges and Opportunities in Isotopic Tracing in Highly Complex Biological Matrices

While L-Tryptophan (13C11,D8,15N2) offers unprecedented opportunities for metabolic research, its application in highly complex biological matrices, such as blood plasma, tissues, or whole organisms, also presents significant challenges.

One major challenge is the "dilution" of the isotopic label. As the tracer is metabolized and its atoms are incorporated into various metabolic pools, the isotopic enrichment of downstream metabolites can become very low, making them difficult to detect. The high level of labeling in L-Tryptophan (13C11,D8,15N2) helps to mitigate this issue to some extent, but it remains a consideration, especially for metabolites that are far removed from tryptophan in the metabolic network.

Another challenge is the sheer complexity of the metabolome in these biological samples. The presence of thousands of different metabolites can lead to analytical difficulties, such as overlapping peaks in chromatography and ion suppression in mass spectrometry. The use of high-resolution mass spectrometry and advanced separation techniques is crucial to overcome these challenges.

Despite these difficulties, the use of L-Tryptophan (13C11,D8,15N2) in complex matrices holds immense promise. It can provide valuable insights into the whole-body metabolism of tryptophan in health and disease, and help to identify biomarkers for various conditions. For example, alterations in tryptophan metabolism have been implicated in a range of disorders, from neurological diseases to cancer. nih.gov Tracing the fate of L-Tryptophan (13C11,D8,15N2) in patient-derived samples or in animal models could provide a deeper understanding of the pathological mechanisms underlying these diseases.

Q & A

Q. What computational modeling approaches integrate data from L-Tryptophan (¹³C₁₁,D₈,¹⁵N₂) tracer studies to reconstruct whole-body tryptophan metabolism?

  • Methodological Answer : Employ kinetic flux profiling (KFP) or isotope-specific metabolic flux analysis (MFA) software (e.g., INCA, OpenFLUX). Input tissue-specific isotopic enrichment data to model compartmentalized metabolism (e.g., liver vs. brain) and predict rate-limiting steps .

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